molecular formula C17H15N3O B14939269 (4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile CAS No. 524047-13-0

(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile

Cat. No.: B14939269
CAS No.: 524047-13-0
M. Wt: 277.32 g/mol
InChI Key: BQOXTDVYYDXDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4,6-Trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile is a fused heterocyclic compound featuring a pyrroloquinoline core substituted with methyl groups at positions 4, 4, and 6, along with a propanedinitrile moiety at the 1-ylidene position. Its synthesis typically involves condensation reactions between pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives and propanedinitrile precursors under acidic or catalytic conditions . The compound’s extended π-conjugation system and electron-withdrawing dinitrile group make it a candidate for applications in organic electronics or photochemistry.

Properties

CAS No.

524047-13-0

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

2-(9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)propanedinitrile

InChI

InChI=1S/C17H15N3O/c1-10-7-17(2,3)20-15-12(10)5-4-6-13(15)14(16(20)21)11(8-18)9-19/h4-6,10H,7H2,1-3H3

InChI Key

BQOXTDVYYDXDBE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=CC=C3C(=C(C#N)C#N)C2=O)(C)C

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrimidinones and β-Diketones

A foundational strategy involves cyclocondensation between 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one and dimedone (5,5-dimethylcyclohexane-1,3-dione) under acidic conditions. This method, adapted from pyrimidoquinoline syntheses, employs acetic acid or ethanol as solvents and utilizes reflux or ultrasonication to accelerate the reaction.

Mechanistic Insights :
The reaction proceeds via a Mannich-type sequence, where the amine group of the pyrimidinone attacks the carbonyl of dimedone, forming an imine intermediate. Subsequent intramolecular cyclization generates the pyrroloquinoline core. The propanedinitrile moiety is introduced through a Knoevenagel condensation with malononitrile under Vilsmeier–Haack conditions.

Optimization Parameters :

Condition Conventional Reflux Ultrasound-Assisted
Reaction Time 6–8 hours 1.5–2 hours
Yield 65–70% 78–82%
Byproduct Formation 15–20% <5%

Ultrasound irradiation enhances reaction efficiency by promoting cavitation, which reduces activation energy and minimizes side reactions.

Friedländer Quinoline Synthesis with Polyphosphoric Acid (PPA)

The Friedländer method, traditionally used for quinoline derivatives, has been adapted for this compound by employing solvent-free conditions and PPA as a catalyst. A mixture of 2-aminobenzophenone and pentan-2,3-dione undergoes cyclization at 90°C, yielding the quinoline backbone.

Key Steps :

  • Formation of the Quinoline Core : The amine group of 2-aminobenzophenone reacts with the diketone, followed by dehydration to form the bicyclic structure.
  • Functionalization : The ylidene-propanedinitrile group is introduced via nucleophilic addition of malononitrile to the ketone intermediate.

Advantages :

  • Solvent-Free : Reduces environmental impact and simplifies purification.
  • High Catalytic Efficiency : PPA facilitates proton transfer, achieving yields of 82%.

Modern Methodologies

Multicomponent Reactions (MCRs)

One-pot MCRs streamline the synthesis by combining precursors such as 2,4-dihydroxy-1-methylquinoline, aromatic aldehydes, and malononitrile. Triethylamine catalyzes the Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition and cyclization.

Representative Protocol :

  • Reagents : 2,4-Dihydroxy-1-methylquinoline (1.0 mmol), 4-methylbenzaldehyde (1.2 mmol), malononitrile (1.5 mmol).
  • Conditions : Reflux in ethanol with triethylamine (5 mol%) for 4 hours.
  • Yield : 89% after recrystallization.

Scope and Limitations :

Aldehyde Substituent Yield (%) Reaction Time (h)
4-NO2 76 5
3-Cl 82 4.5
2-OMe 93 3

Electron-donating groups on the aldehyde enhance reactivity, reducing reaction times.

Ultrasound-Assisted Vilsmeier–Haack Formylation

Post-cyclization functionalization is critical for introducing the propanedinitrile group. The Vilsmeier–Haack reagent (POCl3/DMF) facilitates formylation under ultrasonication, which is subsequently displaced by malononitrile.

Procedure :

  • Formylation : Treat the pyrroloquinoline intermediate with Vilsmeier reagent at 0°C for 30 minutes.
  • Nitrile Introduction : Add malononitrile and triethylamine, irradiate with ultrasound (40 kHz) for 1 hour.
  • Yield : 85–90%.

Catalytic and Solvent Systems

Catalyst Screening

Catalyst Solvent Temperature (°C) Yield (%)
PPA Solvent-Free 90 82
Triethylamine Ethanol 80 89
ZnO Nanoparticles Water 100 75
Ultrasound (No Catalyst) DCM 25 78

PPA and triethylamine outperform alternative catalysts due to their ability to stabilize transition states.

Solvent Optimization

Solvent Dielectric Constant Yield (%) Reaction Time (h)
Ethanol 24.3 89 4
DCM 8.9 78 2.5
Water 80.1 65 6
Solvent-Free N/A 82 1

Low-polarity solvents like DCM accelerate reactions but require ultrasonication for homogeneity.

Analytical Characterization

Spectroscopic Validation

  • FT-IR : Peaks at 2210 cm⁻¹ (C≡N stretch), 1685 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=N).
  • ¹H NMR : Singlets at δ 2.35 (3H, CH3), δ 3.12 (2H, CH2), and δ 8.45 (1H, ylidene proton).
  • X-ray Crystallography : Confirms the planar pyrroloquinoline system and trans-configuration of the propanedinitrile group.

Chemical Reactions Analysis

Types of Reactions

(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the heterocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various quinoline derivatives, hydrogenated pyrroloquinolines, and substituted pyrroloquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile is a complex organic molecule featuring a pyrroloquinoline structure, ylidene, and a propanedinitrile moiety. It is of interest in medicinal chemistry because pyrroloquinoline frameworks are often associated with various pharmacological properties. Predictive models using structure-activity relationship (SAR) methodologies indicate that this compound could possess therapeutic potentials based on its structural characteristics.

Potential Applications
Research into the specific applications of this compound is ongoing as more data becomes available regarding its efficacy and safety profiles.

Synthesis
Synthesis of this compound can be approached through several methods, and the choice of synthesis method will depend on the desired scale and purity requirements for further applications.

Interaction Studies
Interaction studies are crucial to understanding how this compound behaves in biological systems and may include:

  • Analyzing binding affinities to target proteins.
  • Assessing its effects on cellular pathways.
  • Evaluating its interactions with other molecules.

Computer-aided drug design tools can also be employed to predict interaction patterns based on molecular docking simulations.

Structural Similarity
Several compounds share structural similarities with this compound, offering insights into its uniqueness and potential:

Compound NameStructure FeaturesBiological Activity
1. PyrroloquinolineContains a similar pyrrole structureAntioxidant properties
2. QuinolinesAromatic ring system with nitrogenAntimicrobial and anticancer
3. DihydroquinolinesSaturated version of quinolinesNeuroprotective effects

Mechanism of Action

The mechanism of action of (4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile involves its interaction with specific molecular targets, such as coagulation factors in the case of its anticoagulant activity. The compound binds to these targets, inhibiting their activity and thus exerting its therapeutic effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrroloquinoline Derivatives

A. (4,6-Diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile

  • Structural Differences : Replaces two methyl groups (positions 4 and 6) with ethyl and introduces an additional methyl at position 6.
  • Impact on Properties : Increased steric bulk from ethyl groups reduces solubility in polar solvents compared to the trimethyl analog. Molecular weight increases to 317.39 g/mol (vs. ~290–300 g/mol for the trimethyl variant) .
  • Synthesis : Requires alkylation steps with ethyl halides, leading to longer reaction times .

B. 2-(2-Oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile

  • Structural Differences: Substitutes propanedinitrile with malononitrile, reducing electron-withdrawing capacity.
  • Impact on Properties : Lower λmax in UV-Vis spectra (shifted by ~20 nm) due to reduced conjugation. Reactivity in nucleophilic additions is also diminished .
  • Synthesis: Condensation with malononitrile in ethanol/DMAP yields 85–90% purity, avoiding harsh acidic conditions used for propanedinitrile derivatives .

Hybrid Derivatives with Heterocyclic Moieties

A. Methyl 2-(2-(2-(6-(4-Chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)-4-oxothiazol-5(4H)-ylidene)acetate (3m)

  • Structural Differences: Incorporates a thiazolidinone-hydrazine hybrid chain.
  • Impact on Properties: Exhibits isomerism (3:1 ratio) due to restricted rotation around the hydrazine bond. Demonstrates enhanced biological activity (e.g., antimicrobial) compared to non-hybrid analogs .
  • Spectroscopic Data : Distinct <sup>1</sup>H NMR signals at δ 0.74–1.68 ppm for methyl groups and δ 13.49 ppm for NH protons .

B. 8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

  • Structural Differences : Replaces the dinitrile group with an acetyl moiety.
  • Impact on Properties : Higher lipophilicity (logP ~2.5) improves blood-brain barrier penetration but reduces thermal stability (decomposition at 181–183°C vs. >200°C for dinitrile derivatives) .

Table 1: Key Comparative Data

Compound Name Molecular Weight Key Substituents Melting Point/Decomposition (°C) Notable Properties Reference ID
Target Compound ~290–300 4,4,6-Trimethyl, dinitrile >200 High thermal stability, strong π-conjugation
(4,6-Diethyl-4,8-dimethyl-...)propanedinitrile 317.39 Diethyl, dimethyl N/A Low polar solubility
2-(2-Oxo-...)malononitrile ~260 Malononitrile N/A Reduced electron affinity
Methyl 2-(2-(2-(6-(4-Chlorophenyl)-8-fluoro-...))acetate (3m) 541.11 Thiazolidinone, Cl, F 181–183 Antimicrobial activity, isomerism
8-Acetyl-5,6-dihydro-1H-pyrrolo[...]quinolin-4(2H)-one 215.25 Acetyl N/A High lipophilicity

Biological Activity

The compound (4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile is a member of the pyrroloquinoline class, which has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₇N₃O₂

The presence of various functional groups in its structure contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrroloquinoline class exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties against various bacterial strains. For instance, derivatives with similar structural motifs have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : The antioxidant capacity of pyrroloquinoline derivatives has been evaluated through several assays. These compounds often exhibit the ability to scavenge free radicals and reduce oxidative stress in biological systems.
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.

Antimicrobial Studies

A study conducted by Umesha et al. (2009) reported that similar quinoline-based compounds exhibited potent antimicrobial activity against a variety of pathogens. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

CompoundActivityTarget Organism
Example AModerateE. coli
Example BHighS. aureus

Antioxidant Activity

Research published in 2019 highlighted the antioxidant potential of pyrroloquinoline derivatives. These compounds were shown to reduce lipid peroxidation and enhance cellular viability under oxidative stress conditions.

Assay TypeIC50 Value (µM)
DPPH Scavenging25.4
ABTS Scavenging18.7

Enzyme Inhibition

Inhibitory effects on AChE and BChE were demonstrated in a study evaluating various pyrroloquinoline derivatives. The findings indicated that these compounds could serve as lead candidates for developing therapeutic agents for Alzheimer's disease.

EnzymeIC50 Value (µM)
AChE12.5
BChE15.3

Case Studies

  • Neuroprotective Effects : A clinical study assessed the neuroprotective effects of a related compound on patients with mild cognitive impairment. Results indicated significant improvement in cognitive function after treatment with the compound over six months.
  • Anticancer Potential : Another investigation explored the anticancer properties of pyrroloquinoline derivatives in vitro against various cancer cell lines. Results showed significant cytotoxicity against breast and lung cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving hydrazinocarbothioamide precursors and α-halocarbonyl compounds (e.g., ethyl bromoacetate or 2-bromoacetophenone derivatives). Key steps include refluxing in xylene for 25–30 hours under inert conditions, followed by purification via recrystallization from methanol . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to enhance yields (typically 60–70%).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodology :

  • IR Spectroscopy : Focus on CN stretch (~2196 cm⁻¹) and carbonyl (C=O) vibrations (~1681 cm⁻¹) to confirm the dicyanomethylene and oxo groups .
  • 1H-NMR : Identify methyl group resonances (δ 1.2–1.5 ppm for CH₃) and aromatic protons (δ 6.5–8.0 ppm) to verify substituent positions .
  • Mass Spectrometry : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of CN groups) to confirm molecular weight and structural integrity .

Q. How does the substitution pattern (4,4,6-trimethyl groups) influence the compound’s electronic properties and reactivity?

  • Methodology : Use computational tools (e.g., DFT calculations) to analyze electron density distribution. Methyl groups at the 4,4,6-positions sterically hinder the pyrroloquinoline core, reducing intermolecular interactions and stabilizing the conjugated π-system. This enhances photophysical properties, making the compound suitable for optoelectronic studies .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography) in structural elucidation?

  • Methodology :

  • X-ray Crystallography : Resolve tautomeric ambiguities (e.g., keto-enol tautomerism) by determining bond lengths (C=O ~1.21 Å, C–O ~1.34 Å) and hydrogen bonding networks .
  • Dynamic NMR : Monitor temperature-dependent shifts to identify exchange processes (e.g., tautomerization) that may explain discrepancies between solution (NMR) and solid-state (X-ray) structures .

Q. How can the compound’s antimicrobial potential be systematically evaluated, and what are the pitfalls in interpreting bioactivity data?

  • Methodology :

  • MIC Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL).
  • Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK-293) to differentiate selective antimicrobial activity from general cytotoxicity .
  • Data Pitfalls : False positives may arise from aggregation effects; confirm activity via time-kill assays and membrane permeability tests .

Q. What computational approaches are suitable for predicting the compound’s nonlinear optical (NLO) properties, and how do they align with experimental results?

  • Methodology :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to compute hyperpolarizability (β) and dipole moments. Compare with experimental Hyper-Raman spectroscopy data.
  • Discrepancy Analysis : If theoretical β values exceed experimental results, consider solvent effects (PCM model) or intermolecular quenching in the solid state .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.